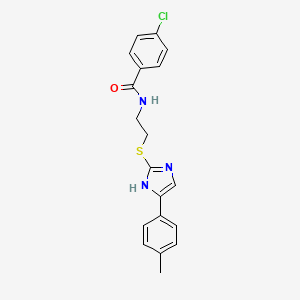
Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a heterocyclic ring with sulfur and nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to participate in various chemical reactions, contributing to the biological activity of the compound . Thiazole derivatives have been found to possess diverse biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule .Aplicaciones Científicas De Investigación
Synthesis of Complex Heterocyclic Systems
Research into the synthesis of complex heterocyclic systems often involves compounds with structural similarities to Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate. For instance, novel syntheses have been developed for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, demonstrating innovative approaches to creating complex heterocycles that could be relevant in drug design and material science (Konstantina Koriatopoulou et al., 2008).
Electropolymerization and Electrochemical Applications
Compounds containing pyrrole and related moieties have been explored for their electropolymerization capabilities. For example, the self-assembled monolayers of aromatic pyrrole derivatives have been studied for improving the properties of electropolymerized poly(pyrrole) layers, which could have implications in creating advanced materials for electronic and sensing applications (Sebastian Schneider et al., 2017).
Antimicrobial Activity
The antimicrobial activity of compounds with structural features resembling this compound has been a subject of interest. Studies on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have revealed promising antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv, suggesting potential applications in developing new antimicrobial agents (Yahya Nural et al., 2018).
Crystal Engineering and Phase Transitions
Research into crystal engineering has investigated the behavior of compounds under high pressure, such as inducing phase transitions in structures with high Z′ values. Such studies can provide insights into the structural adaptability of complex organic molecules, which is valuable in the field of material science and drug formulation (Russell D. L. Johnstone et al., 2010).
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It is known that molecules containing a thiazole ring can undergo various reactions due to their aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that molecules containing a thiazole ring can behave unpredictably and reset the system differently .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Safety and Hazards
As with any chemical compound, safety and hazards associated with “Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate” would depend on various factors including its concentration, exposure routes, and individual susceptibility. It’s important to handle it with appropriate safety measures .
Direcciones Futuras
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could lead to the modification of physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propiedades
IUPAC Name |
methyl 4-[[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-13-6-8-19(10-13)16-17-7-9-23-16/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVZLAQCADPAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)





![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)



